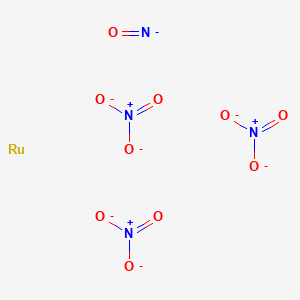

Ruthenium(III) nitrosyl nitrate

Description

BenchChem offers high-quality Ruthenium(III) nitrosyl nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium(III) nitrosyl nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

N4O10Ru-4 |

|---|---|

Molecular Weight |

317.1 g/mol |

IUPAC Name |

nitroxyl anion;ruthenium;trinitrate |

InChI |

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1; |

InChI Key |

KXNZEZJNRPNFBC-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru] |

physical_description |

Red-brown odorless crystals; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Ruthenium(III) nitrosyl nitrate chemical properties

An In-Depth Technical Guide to Ruthenium(III) Nitrosyl Nitrate: Properties, Reactivity, and Advanced Applications

Foreword

As a Senior Application Scientist, I've witnessed the growing interest in transition metal complexes that bridge the gap between classical inorganic chemistry and cutting-edge applications in medicine and materials science. Among these, Ruthenium(III) Nitrosyl Nitrate, Ru(NO)(NO₃)₃, stands out as a compound of remarkable versatility. Its unique electronic structure, dominated by the strong interaction between the ruthenium center and the nitrosyl ligand, gives rise to a rich coordination chemistry and catalytic activity. This guide is intended for fellow researchers, chemists, and drug development professionals, offering a deep dive into the core chemical properties of this fascinating molecule. Our exploration will go beyond mere data points, focusing on the causality behind its behavior and the strategic considerations for its application in the laboratory and beyond.

Core Physicochemical Characteristics

Ruthenium(III) nitrosyl nitrate is a coordination complex where a central ruthenium atom is coordinated to a nitrosyl (NO) group and three nitrate (NO₃) ligands. The formal designation as Ruthenium(III) can be nuanced due to the non-innocent nature of the nitrosyl ligand, which creates a highly stable {RuNO}⁶ core. This stability is a defining feature, influencing much of its chemistry.[1]

The compound is typically supplied as a red-brown crystalline solid or, more commonly, as a solution in dilute nitric acid to maintain its stability and prevent hydrolysis.[2][3][4] Ruthenium(III) salt solutions are generally stored under acidic conditions (pH < 1.8) to prevent the hydrolysis and formation of Ru(OH)₃.[5]

Table 1: Key Physicochemical Properties of Ruthenium(III) Nitrosyl Nitrate

| Property | Value | Source(s) |

| CAS Number | 34513-98-9 | |

| Molecular Formula | Ru(NO)(NO₃)₃ (often represented as Ru(NO)(NO₃)ₓ(OH)ᵧ, x+y=3 in solution) | [6] |

| Molecular Weight | 318.10 g/mol | [4] |

| Appearance | Red-brown crystals or solution | [2][3] |

| Solubility | Miscible with cold water | [2][3] |

| Density (Solution) | ~1.07 g/mL at 25 °C (for a 1.5% Ru solution) | |

| Stability | Stable in dilute nitric acid solution | |

| Decomposition | Decomposes upon heating | [3][7] |

The presence of the nitrosyl ligand, which is π-back-bonded to the ruthenium, creates an exceptionally stable Ru-NO bond.[5] This bond is so robust that the {Ru-NO} group often behaves kinetically as a single entity, dictating the compound's reactivity and its utility as a precursor.[5]

Synthesis and Handling

Synthetic Pathway: From Ruthenium Nitrate

A common and efficient method for synthesizing solid Ruthenium(III) nitrosyl nitrate involves the reaction of Ruthenium(III) nitrate with sodium nitrite in a nitric acid medium.[8][9] This process is advantageous as it avoids the use of halogenated compounds, which can be toxic and problematic for certain catalytic applications.[8][9]

The core of this synthesis is the nitrosylation of the ruthenium center. The choice of nitric acid as the medium is critical; it not only serves as a solvent but also maintains the appropriate oxidative and acidic environment to facilitate the reaction and stabilize the resulting product.

Caption: Synthetic route to Ruthenium(III) nitrosyl nitrate.[8][9]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on established patent literature.[8][9] The causality behind each step is crucial for success.

-

Precursor Preparation: Dissolve Ruthenium(III) nitrate (Ru(NO₃)₃) in a 45-68% nitric acid solution. The concentration of nitric acid is key to preventing premature hydrolysis of the ruthenium salt.

-

Nitrosylating Agent Addition: While stirring vigorously, slowly add solid sodium nitrite (NaNO₂) to the ruthenium nitrate solution. A slow, controlled addition is paramount to manage the evolution of nitrogen dioxide (NO₂) gas, which is a toxic byproduct. The molar ratio of NaNO₂ to Ru should be carefully controlled, typically between 1.2 and 2.0 times the theoretical amount, to drive the reaction to completion.[8]

-

Reaction Conditions: Heat the reaction mixture in a three-necked flask equipped with a reflux condenser. The temperature and duration (typically 1 to 8 hours) are optimized to ensure complete conversion without decomposing the product.[8][9]

-

Product Isolation: After cooling, the solid product can be isolated. For improved yield, extraction with anhydrous ether can be performed multiple times.[8][9] The use of anhydrous ether is critical to avoid re-dissolving the product in any residual aqueous phase.

Safety and Handling

As a Senior Scientist, I cannot overstate the importance of rigorous safety protocols.

-

Handling: Always handle Ruthenium(III) nitrosyl nitrate in a well-ventilated chemical fume hood.[10][11] It is corrosive and can cause skin and eye irritation.[12] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, is mandatory.[10][12]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] It should be stored away from combustible materials, reducing agents, phosphorus, sulfur, and organic matter due to its oxidizing nature.[11][12]

-

Incompatibilities: Avoid contact with reducing agents, as this can lead to vigorous reactions.[12] High temperatures should also be avoided to prevent thermal decomposition, which can release toxic nitrogen oxides.[7][12]

Reactivity and Applications in Drug Development

The unique chemical properties of Ruthenium(III) nitrosyl nitrate make it a versatile precursor and active agent, particularly in fields relevant to drug development. Its reactivity is centered around the {RuNO} core.

Nitric Oxide (NO) Donation and Biomedical Significance

The most compelling feature for drug development professionals is the potential of ruthenium nitrosyl complexes to act as nitric oxide (NO) donors.[13][14] NO is a critical signaling molecule in mammalian biology, playing roles in vasodilation (blood pressure regulation), neurotransmission, and the immune response.[13]

The Ru-NO bond, while stable, can be cleaved under specific biological conditions or external stimuli (like light), releasing NO in a controlled manner.[13][15] This positions these complexes as pro-drugs for treating cardiovascular conditions like hypertension.[14] Unlike traditional organic nitrates, ruthenium complexes offer the potential for more targeted delivery and tunable release kinetics, minimizing side effects associated with systemic NO donors like sodium nitroprusside.[14]

Anticancer Potential

The field of medicinal inorganic chemistry has identified ruthenium complexes as promising alternatives to platinum-based anticancer drugs like cisplatin.[16][17] Ruthenium nitrosyl complexes are being investigated for their potential in cancer therapy.[6][15] Their mode of action can be multifaceted:

-

Direct Cytotoxicity: The complex itself can exhibit cytotoxic properties.[6]

-

NO-Mediated Effects: The release of NO within the tumor microenvironment can have paradoxical effects. At low concentrations, it can be pro-tumorigenic, but at higher, controlled concentrations, it can induce apoptosis (programmed cell death) and inhibit tumor growth.[13]

-

Photodynamic Therapy (PDT): Certain nitrosyl-ruthenium complexes can release NO upon irradiation with light.[17] This opens the door for photodynamic therapies, where the drug is activated only in the targeted tumor tissue, minimizing damage to healthy cells.

Photoinduced Linkage Isomerism: A Molecular Switch

A fascinating property of many ruthenium nitrosyl complexes is their ability to undergo photoinduced linkage isomerism (PLI).[13][18] Upon irradiation with light of a specific wavelength, the nitrosyl ligand can switch its coordination mode from N-bound (Ru-NO, the ground state) to O-bound (Ru-ON, a metastable state known as MS1) or a side-on configuration (Ru-η²-NO, MS2).[18]

Caption: Photoinduced linkage isomerism in a Ru-NO complex.[18]

This light-triggered switching changes the physical and chemical properties of the complex, making it a molecular photoswitch.[18] This has profound implications, not just for data storage but also for drug delivery. A drug could, in theory, be rendered inactive until it reaches the target site, where it is "switched on" by light.

Role in Catalysis and Materials Science

Beyond its biomedical potential, Ruthenium(III) nitrosyl nitrate is a workhorse in catalysis and material synthesis.

Homogeneous Catalysis

It serves as an effective catalyst or catalyst precursor for a wide range of organic transformations.[19] These include:

-

Hydrogenation and Carbonylation: Fundamental reactions in industrial chemistry.[3]

-

C-X Coupling Reactions: Such as Heck, Suzuki, and Stille couplings, which are cornerstones of modern synthetic chemistry for forming carbon-carbon bonds.[3]

-

Hydrothermal Degradation: It has been used on an activated carbon support to catalyze the degradation of alkali lignin.[20]

The catalytic activity stems from the ability of the ruthenium center to cycle through different oxidation states, a process modulated by the spectator nitrosyl and nitrate ligands.

Precursor for Nanomaterials

Ruthenium(III) nitrosyl nitrate is an excellent precursor for synthesizing ruthenium nanoparticles (Ru NPs).[5][19] The choice of this precursor is strategic; the strong Ru-NO bond helps stabilize the nanoparticles during their formation, preventing excessive agglomeration and allowing for the synthesis of small, uniformly sized particles.[5]

Caption: Workflow for synthesizing Ruthenium Nanoparticles.[5]

This control over nanoparticle size is critical, as catalytic activity is often highly dependent on particle dimensions. This makes Ru(NO)(NO₃)₃ a valuable starting material for creating catalysts for applications like ammonia synthesis or in PEM fuel cells.[21]

Conclusion

Ruthenium(III) nitrosyl nitrate is far more than a simple inorganic salt. It is a sophisticated molecular tool whose properties are governed by the strong, photo-responsive Ru-NO bond. For researchers in drug development, it offers a promising platform for creating novel therapeutics that can deliver nitric oxide in a controlled manner or act as light-activated anticancer agents. For chemists and material scientists, it is a versatile catalyst and a superior precursor for advanced nanomaterials. Understanding the fundamental chemistry of this compound—the causality behind its stability, reactivity, and spectroscopic properties—is the key to unlocking its full potential in addressing scientific challenges across multiple disciplines.

References

-

Chem-Impex. Ruthenium(III) nitrosylnitrate. [Link]

-

Chem-Impex. Ruthenium(III) nitrosylnitrate solution. [Link]

-

European Patent Office. METHOD FOR PREPARING SOLID NITROSYL RUTHENIUM NITRATE BY USING WASTE CATALYST CONTAINING RUTHENIUM. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ruthenium(III) nitrosyl nitrate, solution in water. [Link]

- Google Patents.

-

Jinan Future chemical Co.,Ltd. Ruthenium nitrosyl nitrate CAS:34513-98-9. [Link]

-

Royal Society of Chemistry. Continuous flow synthesis of ruthenium nanoparticles with tuneable sizes. [Link]

-

Royal Society of Chemistry. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. [Link]

-

Wikipedia. Metal ammine complex. [Link]

-

PubChem. Ruthenium(III) nitrosyl nitrate. [Link]

-

PubMed Central. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. [Link]

-

Thermo Scientific Chemicals. Ruthenium(III) nitrosylnitrate, Ru 31.3% min. [Link]

-

Royal Society of Chemistry. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. [Link]

-

ResearchGate. Synthesis and Structural, Spectroscopic, and Electrochemical Characterization of New Ruthenium Dimethyl Sulfoxide Nitrosyls. [Link]

-

JOPSS. Investigation of release behavior of volatile ruthenium species from thermal decomposition of ruthenium nitrosylnitrate. [Link]

-

Johnson Matthey Technology Review. Ruthenium in Medicine: Current Clinical Uses and Future Prospects. [Link]

-

MDPI. New Ruthenium Nitrosyl Complexes Combining Potentially Photoactive Nitrosyl Group with the Magnetic Nitroxide Radicals as Ligands. [Link]

-

Yurui (shanghai) chemical Co.,Ltd. Ruthenium(III) Nitrosylnitrate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Ruthenium(III) nitrosylnitrate, Ru 31.3% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Investigation of release behavior of volatile ruthenium species from thermal decomposition of ruthenium nitrosylnitrate [jopss.jaea.go.jp]

- 8. data.epo.org [data.epo.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 14. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Metal ammine complex - Wikipedia [en.wikipedia.org]

- 17. technology.matthey.com [technology.matthey.com]

- 18. mdpi.com [mdpi.com]

- 19. chemimpex.com [chemimpex.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Manufacturer - Quality Ruthenium nitrosyl nitrate,CAS 34513-98-9,Ruthenium(III) nitrosylnitrate| UIV Chem [riyngroup.com]

Technical Guide: Synthesis of Ruthenium(III) Nitrosyl Nitrate from Ruthenium Trichloride

Executive Summary

Ruthenium(III) nitrosyl nitrate (

The synthesis from commercial Ruthenium(III) chloride (

This guide details two protocols:

-

The Silver Metathesis Route (Gold Standard): Yields the highest purity (<50 ppm Cl⁻) suitable for pharmaceutical and electronic applications.

-

The Hydroxide-Nitric Acid Route (Scalable): A cost-effective method for larger batches where ultra-low chloride levels are less critical or managed via downstream purification.

Chemical Principles & Mechanism[1]

The Nitrosyl Ligand

The core of this synthesis is the installation of the nitrosyl ligand. In this complex, the NO group typically coordinates as a linear

Reaction Pathway Logic

Direct reaction of

-

Nitrosylation: Using in situ generated nitrous acid (

) to convert -

Ligand Exchange (Metathesis): Driving the equilibrium toward the nitrate by precipitating the chloride with silver (

) or by washing a hydroxide intermediate.

Thermodynamics of Chloride Removal

The driving force of the silver metathesis is the insolubility of AgCl, ensuring that the final coordination sphere is occupied solely by nitrate and aquo ligands.Protocol A: High-Purity Silver Metathesis (Lab Scale)

Objective: Synthesize ~10g of

Reagents & Equipment

-

Precursor: Ruthenium(III) chloride hydrate (

, ~37-40% Ru). -

Nitrosylating Agent: Sodium Nitrite (

), analytical grade. -

Metathesis Agent: Silver Nitrate (

), 99.8%+. -

Solvents: 1M HCl, Ethanol (absolute), Diethyl Ether (anhydrous).

-

Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, sintered glass filter (Frit porosity 4), Rotary Evaporator.

Step-by-Step Methodology

Step 1: Synthesis of Ruthenium Nitrosyl Chloride Intermediate[1][2][3][4]

-

Dissolution: Dissolve 10.0 g of

in 70 mL of 1M HCl in a 3-neck flask. Heat to mild reflux (~90°C). -

Nitrosylation: Dissolve 8.0 g of

in 50 mL water. Add this solution dropwise to the refluxing Ru solution over 60 minutes.-

Observation: Evolution of brown

gas (perform in fume hood). Solution transitions from dark brown to intense cherry-red/violet.

-

-

Completion: Reflux for an additional 2-4 hours to ensure complete conversion to

or -

Isolation: Evaporate to dryness. Extract the residue with absolute ethanol. Filter off the insoluble NaCl.[2] Evaporate the ethanol filtrate to obtain the solid intermediate

.

Step 2: Chloride-to-Nitrate Metathesis

-

Stoichiometry Calculation: Determine the exact mass of the intermediate. Calculate required

assuming 3 equivalents of Cl per Ru. Use a 1.05x excess of Ag to ensure full Cl removal. -

Precipitation: Dissolve the

intermediate in minimal distilled water (approx. 50 mL). Slowly add the calculated-

Observation: Immediate formation of thick white AgCl precipitate.

-

-

Digestion: Stir at 60°C for 1 hour to coagulate the precipitate (Ostwald ripening).

-

Filtration: Filter through a fine sintered glass frit. The filtrate is a solution of

and excess -

Polishing: To remove excess

, add dropwise dilute HCl until no further turbidity is observed. Filter again to remove the trace AgCl.

Step 3: Isolation

-

Extraction: (Optional for solid isolation) The aqueous solution can be extracted with diethyl ether or evaporated under reduced pressure at 40°C.

-

Final Product: A dark red-brown hygroscopic solid or concentrated solution.

Protocol B: Hydroxide-Nitric Acid Route (Scale-Up)

Objective: Synthesize larger quantities where silver costs are prohibitive.

Methodology

-

Hydrolysis: Dissolve

in water. Add NaOH (20% w/v) to pH 9-10 to precipitate Ruthenium(IV) Oxide/Hydroxide ( -

Washing (Critical): Filter and wash the black precipitate with hot water repeatedly until the filtrate tests negative for chloride (using

test).-

Note: Incomplete washing is the primary failure mode of this route.

-

-

Dissolution & Nitrosylation: Transfer the wet cake to a flask. Add concentrated Nitric Acid (

). -

Reflux: Heat to reflux. Slowly add small quantities of solid

or introduce NO gas to promote the formation of the nitrosyl complex. -

Concentration: Evaporate the solution to expel excess acid and

.

Analytical Characterization

To validate the synthesis, the following parameters must be checked.

| Technique | Target Parameter | Expected Result |

| FT-IR | Nitrosyl Ligand ( | Strong band at 1910–1930 cm⁻¹ (distinct from free NO at 1876 cm⁻¹). |

| UV-Vis | Electronic Transitions | Absorption max at ~500 nm (pink/red color). |

| ICP-MS | Purity | Ru content: ~31-33% (solid). Ag < 10 ppm; Cl < 50 ppm. |

| Raman | Structure |

Process Visualization

Synthesis Workflow (Protocol A)

Caption: Step-by-step logic flow for the Silver Nitrate metathesis route, highlighting the critical intermediate formation.

Species Transformation Pathway

Caption: Ligand exchange mechanism transforming the chloro-complex to the nitrosyl-nitrate species.

Safety & Handling (HSE)

-

Ruthenium Tetroxide (

) Risk: While this protocol avoids strong oxidizers like ozone, be aware that accidental mixing of Ru salts with strong oxidizers can generate volatile, neurotoxic -

NOx Fumes: The nitrosylation step generates significant

and -

Silver Waste: All precipitates contain silver. Segregate waste for precious metal recovery.[1]

References

-

Patent CN102167405A. "New method for preparing ruthenium nitrosylnitrate solid."[1][2][3] (2011).[1] Describes the nitrite-to-chloride-to-nitrate pathway using silver nitrate.

-

Patent CN104556250A. "Method for preparing ruthenium nitrosyl nitrate solution or pure crystal."[2] (2015).[1] Details the purification steps and intermediate isolation.

-

Liao, Y., et al. "Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor." Reaction Chemistry & Engineering, 2024.[6] Validates the use of Ru(NO)(NO3)3 as a superior precursor compared to chlorides.

-

Gorski, B., & Foersterling, H. U. "Preparation of ruthenium nitrosyl nitrate solutions."[7] Isotopenpraxis, 1984.[7] Fundamental study on the conversion of Ru oxides to nitrosyl nitrates.

-

Sigma-Aldrich. "Ruthenium(III) nitrosyl nitrate solution Product Specification." Technical Data Sheet.[8]

Sources

- 1. data.epo.org [data.epo.org]

- 2. CN102167405A - New method for preparing ruthenium nitrosylnitrate solid - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN104556250A - New method for preparing ruthenium nitrosyl nitrate solution or pure crystal - Google Patents [patents.google.com]

- 5. Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(III)-nitrosyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Preparation of ruthenium nitrosyl nitrate solutions and the extraction of ruthenium complexes by means of neutral organic phosphorus compounds (Journal Article) | ETDEWEB [osti.gov]

- 8. Ruthenium(III) nitrosylnitrate, Ru 31.3% min 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Molecular Structure and Application Guide: Ruthenium(III) Nitrosyl Nitrate

[1]

Executive Summary

Ruthenium(III) nitrosyl nitrate (commonly abbreviated as Ru(NO)(NO₃)₃) is a critical organometallic precursor used primarily in the semiconductor industry for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of ruthenium thin films.[1][2][3] Despite its commercial nomenclature implying a simple salt, the compound exists as a complex dynamic system of nitrosyl-nitrato-aqua species. This guide dissects its molecular architecture, electronic structure, and practical applications, providing researchers with the mechanistic insights required for high-precision material synthesis.[1]

Part 1: Molecular Architecture & Electronic Structure

The {RuNO}⁶ Core Paradigm

To understand the reactivity of Ruthenium(III) nitrosyl nitrate, one must look beyond its formal oxidation state.[1] While labeled as Ru(III), the electronic structure is best described using the Enemark-Feltham notation as an

-

Electronic Configuration: The linear Ru-N-O bond angle (approx. 170°–180°) indicates that the nitrosyl ligand functions as a cationic donor (

).[1] Consequently, the ruthenium center is effectively Ru(II) ( -

Stability: The strong

-backbonding from the filled Ru(

Coordination Geometry and Speciation

In aqueous nitric acid solutions (the standard commercial form), the compound does not exist as a static monomer.[1] It forms a speciation equilibrium of octahedral complexes where nitrate (

General Formula:

-

Nitrate Coordination: Nitrates can bind in a monodentate (

) or bidentate fashion, though monodentate is preferred in acidic aqueous media to maintain the octahedral geometry.[1] -

Isomerism: The substitution of ligands leads to a mixture of cis and trans isomers relative to the nitrosyl group.[1]

Structural Visualization

The following diagram illustrates the dynamic equilibrium and the core octahedral geometry of the dominant species in solution.

Figure 1: Speciation equilibrium of Ruthenium nitrosyl nitrate in aqueous nitric acid. The system shifts based on pH and nitrate concentration.[1]

Part 2: Physicochemical Characterization[1]

Reliable identification of Ru(NO)(NO₃)₃ relies on detecting the specific vibrational modes of the nitrosyl ligand and the nitrate groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum is the primary fingerprinting tool.[1] The high bond order of the

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Insight |

| 1860 – 1940 | Diagnostic for linear | |

| 1380 – 1420 | Characteristic of free or weakly coordinated nitrate.[1] | |

| ~580 – 620 | Metal-ligand bond strength indicator.[1] | |

| 3200 – 3500 | Broad band indicating presence of coordinated water or hydroxo ligands.[1] |

Thermal Analysis (TGA/DTA)

For CVD applications, the thermal decomposition profile is vital.[1]

Part 3: Synthesis & Experimental Protocols

Synthesis from Ruthenium Tetroxide (Standard Industrial Route)

This method ensures high purity by leveraging the volatility of

Protocol:

-

Precursor Preparation: Distill

into a chilled receiver containing dilute nitric acid ( -

Reduction: The

is reduced to the-

Note: Direct dissolution of

in

-

-

Digestion: The solution is heated (digest) to ensure complete conversion to the nitrosyl nitrate form.[1]

-

Concentration: Evaporation yields a red-brown syrup or paste. Crystallization is difficult due to the mixture of isomers.[1]

Synthesis Workflow Diagram

Figure 2: Industrial synthesis pathway ensuring high purity via the volatile RuO4 intermediate.[1]

Part 4: Applications in CVD & Drug Development[1]

Precursor for Thin Film Deposition (CVD/ALD)

Ru(NO)(NO₃)₃ is a preferred precursor because it is halogen-free, preventing corrosion of silicon substrates.[1]

-

Mechanism: The precursor is vaporized and transported to the substrate.[1] The weak Ru-nitrate bonds break first, followed by the removal of the stable NO ligand, often requiring a co-reactant like

or -

Outcome: High-purity Ruthenium metal (for interconnects) or

(for electrodes).[1]

Biological Activity (NO Donor)

While less common than in materials science, the complex is studied for its potential to release Nitric Oxide (a vasodilator and signaling molecule) in biological systems.[1]

-

Activation: The Ru-NO bond is photolabile (cleaved by UV/Blue light) or can be activated via reduction in hypoxic tumor environments.[1]

CVD Mechanism Diagram

Figure 3: Stepwise thermal decomposition mechanism during Chemical Vapor Deposition.[1]

Part 5: Safety and Handling (Self-Validating Protocol)

Hazard Class: Corrosive (Skin/Eye Damage), Oxidizer.[1] Protocol:

-

Storage: Store in dark, cool areas. Light exposure can induce slow NO release and aquation.[1]

-

Incompatibility: Avoid contact with strong reducing agents and organic solvents (potential explosion hazard due to nitrate content).[1]

-

Spill Management: Do not absorb with paper or sawdust (fire risk).[1] Use inert absorbents like vermiculite.

References

-

Liao, S. et al. (2024).[1] Synthesis of ruthenium nanoparticles via the reduction of ruthenium nitrosyl nitrate. Reaction Chemistry & Engineering. Retrieved January 31, 2026, from [Link][1]

-

Petrović, Ž. et al. (2015).[1][3] Formation of RuO2 nanoparticles by thermal decomposition of Ru(NO)(NO3)3. Ceramics International.[3] Retrieved January 31, 2026, from [Link][1]

-

Rose, M. J. et al. (2012).[1] Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(III)-nitrosyl complexes. Inorganic Chemistry. Retrieved January 31, 2026, from [Link]

Thermal decomposition properties of Ruthenium(III) nitrosyl nitrate

Executive Summary

Ruthenium(III) nitrosyl nitrate (Ru(NO)(NO

This guide details the physicochemical transformation of Ru(NO)(NO

Physicochemical Profile

Before thermal treatment, the precursor's chemical environment dictates the decomposition pathway.

| Property | Specification | Implication for Processing |

| Formula | Ru(NO)(NO | Hygroscopic; water content affects initial mass loss. |

| Coordination | Octahedral [Ru(NO)(NO | The linear Ru–N–O bond is highly stable and requires higher energy to break than simple nitrates. |

| Solubility | High (Water, Ethanol, Acetone) | Ideal for sol-gel and impregnation; solvent choice influences gelation temperature. |

| Oxidation State | Ru(III) (formal) | Must be oxidized to Ru(IV) in RuO |

Thermal Decomposition Mechanism

The decomposition is a multi-stage endothermic process involving dehydration, denitration, and crystallization.

Decomposition Pathway

-

Dehydration (< 150°C): Removal of physically adsorbed water and coordinated water molecules.

-

Primary Denitration (150°C – 280°C): Decomposition of the nitrate ligands (NO

). This step releases significant NO -

Nitrosyl Cleavage (280°C – 380°C): The most critical step. The Ru–NO bond breaks.[1] Failure to reach this temperature results in amorphous films with high resistivity and residual nitrogen.

-

Oxide Crystallization (> 400°C): Nucleation of the rutile RuO

phase. -

Sintering (> 600°C): Grain growth and densification.

Reaction Stoichiometry

The global decomposition reaction in air can be summarized as:

(Note: The actual evolved gas mixture is complex, containing NO, NO

Visualization of Decomposition Pathway

Figure 1: Thermal decomposition pathway of Ruthenium(III) nitrosyl nitrate to Ruthenium Dioxide.

Experimental Protocol: Thermal Analysis

To validate the decomposition profile for a specific batch, the following TGA/DSC protocol is recommended.

Equipment Setup

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Netzsch STA 449).

-

Crucible: Alumina (Al

O -

Purge Gas: Synthetic Air (80% N

/ 20% O

Method Parameters

-

Equilibration: Hold at 30°C for 5 minutes.

-

Ramp 1 (Drying): 5°C/min to 120°C.

-

Isotherm 1: Hold at 120°C for 30 minutes (ensures complete solvent removal).

-

Ramp 2 (Decomposition): 2°C/min to 500°C. Slow ramp is critical to prevent "popping" of the nitrate.

-

Cool Down: 20°C/min to Room Temperature.

Data Interpretation

| Temperature Range | TGA Mass Loss | DSC Signal | Event |

| 50°C – 120°C | ~5–15% (varies) | Endothermic | Evaporation of free water/solvent. |

| 180°C – 250°C | ~30% | Endothermic | Decomposition of nitrate groups; evolution of NO |

| 300°C – 380°C | ~10–15% | Exothermic | Cleavage of Ru–NO bond; oxidation of Ru intermediates. |

| > 400°C | < 1% | Flat Baseline | Stable RuO |

Critical Safety & Handling (E-E-A-T)

WARNING: The thermal processing of ruthenium nitrates presents unique hazards that distinguish it from other transition metals.

The RuO Hazard

At temperatures exceeding 700°C—or in the presence of strong oxidizers (e.g., ozone, concentrated oxidants)—RuO

-

Properties: RuO

is highly volatile (m.p. 25°C, b.p. 40°C) and extremely toxic. -

Mitigation:

-

Keep calcination temperatures below 800°C unless necessary.

-

Ensure exhaust ventilation is equipped with scrubbers (alkaline solution or silica gel traps) to capture any volatile Ru species.

-

Never mix the precursor with strong reducing agents (fuels) or organic solvents in a closed vessel, as nitrates are powerful oxidizers (Class 5.1).

-

Nitrate Explosion Risk

Rapid heating (>10°C/min) of bulk quantities of dried Ru(NO)(NO

Applications & Implications

-

Catalyst Preparation:

-

For supported catalysts (e.g., Ru/C or Ru/Al

O

-

-

Thick Film Resistors:

-

In electronics, the precursor is mixed with glass frits. The firing profile must ensure complete denitration before the glass softens (~500°C) to prevent bubble formation in the resistor film.

-

-

Nuclear Reprocessing (PUREX):

-

Ru nitrosyl complexes are notoriously difficult to extract and decompose. Understanding the stability of the Ru–NO bond (up to ~300°C) helps in designing efficient vitrification processes for radioactive waste.

-

References

-

Petrović, Ž., et al. (2015).[1][2] "Formation of RuO2 nanoparticles by thermal decomposition of ruthenium nitrosyl nitrate [Ru(NO)(NO3)3]." Ceramics International, 41(6), 7811-7815. Link

-

Abe, H., et al. (2014).[3] "Investigation of release behavior of volatile ruthenium species from thermal decomposition of ruthenium nitrosylnitrate." JAEA-Research, 2014-022.[3] Link

-

Thermo Scientific Chemicals. "Ruthenium(III) nitrosylnitrate Safety Data Sheet." Link

-

American Elements. "Ruthenium(III) Nitrosylnitrate Properties and Applications." Link

-

BenchChem. "Thermal Decomposition of Metal Nitrates: General Mechanisms." Link

Sources

The Electron's Role in Unlocking Nitric Oxide: An In-depth Technical Guide to the Electrochemical Behavior of Ruthenium(III) Nitrosyl Nitrate

This guide provides a comprehensive exploration of the electrochemical behavior of Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃. It is intended for researchers, scientists, and drug development professionals who are interested in the fundamental redox chemistry of this significant nitric oxide (NO) donor candidate. We will delve into the core principles governing its electrochemical reduction, detail field-proven experimental methodologies for its characterization, and discuss the mechanistic implications for controlled NO release.

Introduction: The Significance of Ruthenium(III) Nitrosyl Nitrate

Ruthenium(III) nitrosyl nitrate is a coordination complex of significant interest, primarily due to the presence of the nitrosyl (NO) ligand.[1] The Ru-NO bond is notably stable, allowing the complex to serve as a carrier for the potent signaling molecule, nitric oxide.[2] The ability to trigger the release of NO at a specific time and location is a paramount goal in the development of novel therapeutics for cardiovascular diseases, cancer, and neurological disorders.[3][4] Electrochemical reduction has emerged as a precise and controllable trigger for this release, making a thorough understanding of the compound's electrochemical properties not just an academic exercise, but a critical step in translational science.[5][6] This guide will provide the foundational knowledge and practical protocols to investigate and harness this behavior.

Core Principles of Ruthenium Nitrosyl Electrochemistry

The electrochemical behavior of Ruthenium(III) nitrosyl nitrate is centered on the reduction of the {RuNO}⁶ moiety. In its resting state, the complex is best described as a Ruthenium(II) center bound to a positively charged nitrosyl ligand (NO⁺).[7] The primary electrochemical event is a single-electron reduction to form the {RuNO}⁷ species, which can be thought of as Ru(II) bound to a neutral NO radical (NO•).[4]

{Ru(II)-NO⁺}⁶ + e⁻ ⇌ {Ru(II)-NO•}⁷

This reduction is the key step that weakens the Ru-NO bond, ultimately leading to the release of nitric oxide.[6] Several factors critically influence this process:

-

Solvent and Supporting Electrolyte: The choice of solvent and supporting electrolyte can significantly alter the reduction potential. The solvent's polarity and coordinating ability can stabilize or destabilize the charged complex, while the electrolyte is necessary to minimize solution resistance (ohmic drop) and ensure charge neutrality is maintained during the experiment.[8] Non-aqueous solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often used to access a wide potential window, whereas aqueous solutions are more biologically relevant.[9][10]

-

Electrode Material: The choice of working electrode is crucial. Glassy carbon and platinum are commonly used for studying ruthenium nitrosyl complexes.[5] The ideal electrode is chemically inert within the potential window of interest and facilitates efficient electron transfer without adsorbing the analyte, which could complicate the results.[11]

-

Ligand Sphere: While our focus is on the nitrate complex, it is important to understand that the other ligands bound to the ruthenium center have a profound impact on the electronic density at the metal. Electron-donating ligands make the complex easier to oxidize and harder to reduce, shifting the reduction potential to more negative values. Conversely, electron-withdrawing ligands make reduction easier (less negative potential).[12]

Experimental Methodologies: A Practical Guide

A multi-technique approach is essential for a complete understanding of the electrochemical behavior of Ru(NO)(NO₃)₃. Here, we detail the core experimental protocols.

Cyclic Voltammetry (CV) for Probing Redox Behavior

Cyclic voltammetry is the cornerstone technique for investigating the redox properties of a compound. It provides information on reduction potentials, the number of electrons transferred, and the reversibility of the redox process.

-

Preparation of the Electrolyte Solution:

-

Causality: A supporting electrolyte is essential to reduce the solution's resistance and ensure that the analyte migrates to the electrode via diffusion rather than electrostatic attraction.

-

Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in the chosen solvent (e.g., HPLC-grade acetonitrile).

-

-

Analyte Preparation:

-

Dissolve Ruthenium(III) nitrosyl nitrate in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

-

Electrochemical Cell Assembly:

-

Assemble a standard three-electrode cell:

-

Working Electrode: A polished glassy carbon disk.

-

Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) isolated by a salt bridge.

-

Counter (Auxiliary) Electrode: A platinum wire or gauze.

-

-

Add the analyte solution to the cell.

-

-

Deoxygenation:

-

Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.

-

Sparge the solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert gas blanket over the solution during the experiment.[8]

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.[9]

-

Record a background scan of the electrolyte solution alone to establish the potential window.

-

Record the cyclic voltammogram of the analyte solution. A typical starting potential might be 0.0 V, scanning towards negative potentials (e.g., -1.0 V) and then reversing the scan back to the starting potential.

-

Causality: Varying the scan rate (e.g., from 25 mV/s to 500 mV/s) is crucial. For a simple diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. This helps diagnose reaction mechanisms.[7]

-

-

Data Analysis:

-

Determine the cathodic peak potential (Epc) and anodic peak potential (Epa). The formal reduction potential (E°') can be estimated as the midpoint of Epc and Epa.

-

A peak separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons) at room temperature is indicative of a reversible process. For the one-electron reduction of ruthenium nitrosyls, this is often quasi-reversible, showing slightly larger peak separation.[5]

-

In-Situ FT-IR Spectroelectrochemistry: A Mechanistic Snapshot

This powerful technique couples electrochemical control with infrared spectroscopy, allowing for the direct observation of changes in molecular vibrations as the redox state is altered. For ruthenium nitrosyls, it is invaluable for monitoring the Ru-NO bond.

-

Cell Setup:

-

Utilize a specialized thin-layer spectroelectrochemical cell equipped with an IR-transparent window (e.g., CaF₂ or ZnSe) and a working electrode that is transparent to the IR beam (e.g., a gold mesh or a thin film of platinum).[10]

-

Assemble the cell with the reference and counter electrodes.

-

-

Solution Preparation:

-

Prepare a more concentrated solution of the analyte (e.g., 5-10 mM) in a deuterated solvent if necessary to avoid interference from solvent IR absorption bands.

-

-

Reference Spectrum:

-

Fill the cell with the solution and acquire a reference IR spectrum at a potential where no electrochemical reaction occurs (the open-circuit potential).

-

-

Potential-Step Experiment:

-

Apply a potential that is sufficiently negative to cause the reduction of the Ru(NO)(NO₃)₃ complex.

-

Simultaneously, acquire a series of IR spectra over time.

-

-

Data Analysis:

-

Subtract the reference spectrum from the spectra acquired during the electrolysis. The resulting difference spectra will show negative bands for species that are consumed (the starting {RuNO}⁶ complex) and positive bands for species that are formed (the reduced {RuNO}⁷ intermediate and any subsequent products).

-

Key Insight: The defining feature for this experiment is a significant shift of the ν(NO) stretching frequency to a lower wavenumber (a "red-shift") upon reduction. The ν(NO) for the {RuNO}⁶ state is typically around 1900 cm⁻¹, while for the {RuNO}⁷ state, it shifts by approximately 300 cm⁻¹ to around 1600 cm⁻¹.[4] This provides direct evidence of the weakening of the N-O bond.

-

Mechanistic Insights and Data Interpretation

The combination of CV and spectroelectrochemistry provides a detailed picture of the reduction mechanism.

The Electrochemical Reduction Pathway

The process begins with a quasi-reversible, one-electron transfer to the {RuNO}⁶ core, which is localized on the nitrosyl ligand.[5][10] This generates the transient {RuNO}⁷ species.

`dot graph "Electrochemical Reduction Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Proposed mechanism for electrochemically triggered NO release.

Following this initial electron transfer, the now electronically enriched and bent {RuNO}⁷ intermediate is unstable. The weakened Ru-NO bond quickly cleaves, leading to the release of the nitric oxide radical (NO•) and a reduced ruthenium(II) species, which is then coordinated by solvent molecules.[6][10] The irreversibility often observed in the cyclic voltammogram at slower scan rates is a direct consequence of this rapid follow-up chemical reaction (the labilization of NO).[7][10]

Quantitative Data Analysis

The data obtained from these experiments can be used to determine key physical parameters of the complex.

| Parameter | Typical Value / Observation | Method of Determination | Significance |

| Formal Potential (E°') | Varies with solvent and ligands | Cyclic Voltammetry (Midpoint of Epc and Epa) | Defines the thermodynamic potential required to initiate the reduction and subsequent NO release. |

| Diffusion Coefficient (D₀) | ~ 10⁻⁸ cm²/s in nitric acid[5] | Cyclic Voltammetry (Randles-Sevcik Eq.) | Describes the rate at which the complex diffuses to the electrode surface; important for understanding mass transport. |

| Electron Transfer Rate (kₛ) | ~ 10⁻⁵ cm/s in nitric acid[5] | Cyclic Voltammetry (Nicholson Method) | Quantifies the kinetic facility of the electron transfer between the electrode and the complex. |

| ν(NO) Red Shift | ~300 cm⁻¹ | FT-IR Spectroelectrochemistry | Direct spectroscopic evidence of the formation of the {RuNO}⁷ intermediate and weakening of the N-O bond.[4] |

Applications in Drug Development

The ability to trigger NO release using a specific electrical potential opens exciting avenues for therapeutic applications. By understanding the precise potential at which Ru(NO)(NO₃)₃ releases NO, researchers can design targeted drug delivery systems. For example, implantable medical devices or targeted electrodes could apply a localized potential to trigger NO release at a specific site, such as a tumor or an area of vascular inflammation, thereby maximizing therapeutic benefit while minimizing systemic side effects.[3] The electrochemical data provides the fundamental blueprint for designing such innovative medical technologies.

Conclusion

The electrochemical behavior of Ruthenium(III) nitrosyl nitrate is characterized by a quasi-reversible, one-electron reduction of the {RuNO}⁶ core. This event is the critical first step in a mechanism that leads to the rapid release of nitric oxide. Techniques such as cyclic voltammetry and in-situ FT-IR spectroelectrochemistry are indispensable tools for elucidating the reduction potential, kinetics, and molecular changes associated with this process. A thorough understanding of these electrochemical fundamentals, supported by the robust experimental protocols outlined in this guide, is essential for scientists aiming to develop the next generation of electrochemically-activated NO-releasing drugs and therapies.

Visualization of Experimental Workflows

General Electrochemical Analysis Workflow

`dot digraph "Electrochemical Workflow" { graph [rankdir="TB", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} ` Caption: Standard workflow for cyclic voltammetry analysis.

FT-IR Spectroelectrochemical Cell Schematic

`dot digraph "SEC_Cell" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} ` Caption: Key components of an in-situ FT-IR spectroelectrochemical setup.

References

Sources

- 1. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. epublications.marquette.edu [epublications.marquette.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 6. Release of NO by a nitrosyl complex upon activation by the mitochondrial reducing power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ruthenium(III) nitrosyl nitrate solubility in organic solvents

Title: Ruthenium(III) Nitrosyl Nitrate: Solvation, Extraction, and Synthetic Reactivity Guide

Executive Summary

Ruthenium(III) nitrosyl nitrate [

Part 1: The Chemistry of Solvation

The solubility of ruthenium(III) nitrosyl nitrate is governed by the robust ruthenium-nitrosyl core (

The Nitrosyl Core Stability

The linear

Solvent Classification Table

The following table categorizes organic solvents based on their interaction with

| Solvent Class | Representative Solvents | Solubility Behavior | Primary Application |

| Organophosphates | Tributyl phosphate (TBP) | High (Extraction) . Forms stable solvates (e.g., di-/tri-solvates). | Nuclear Reprocessing (PUREX) |

| Alcohols | Ethanol, Methanol | Reactive . Soluble but induces reduction to Ru(II) or Ru(0); potential for alkoxide formation. | Nanoparticle/Catalyst Synthesis |

| Ketones | Acetone, MEK | Moderate to High . Soluble; risk of aldol condensation or oxidation upon heating. | Precursor Dissolution |

| Ethers | THF, Diethyl Ether | Variable . Cyclic ethers (THF) dissolve better than acyclic; often requires water co-solvent. | Ligand Exchange Reactions |

| Aliphatic Hydrocarbons | Dodecane, Kerosene | Insoluble . Requires a phase transfer agent (like TBP) to dissolve. | Diluents for Extraction |

Part 2: Nuclear Reprocessing Context (The TBP System)

In the nuclear industry, the solubility of ruthenium nitrosyl nitrate in Tributyl phosphate (TBP) diluted with kerosene or n-dodecane is the "Gold Standard" for organic phase behavior.

Mechanism of Extraction

Ruthenium extracts into the organic phase not as a simple ion pair, but through the formation of neutral solvates. The nitrate ligands in the inner coordination sphere are displaced by or solvated by TBP molecules.

Stoichiometry: The extraction equilibrium is generally described by the formation of a trisolvate or disolvate species in the organic phase:

Where

Visualization: TBP Extraction Pathway

The following diagram illustrates the phase transfer mechanism, highlighting the transition from the aqueous nitrato complex to the organic TBP adduct.

Figure 1: Mechanism of Ruthenium Nitrosyl Nitrate extraction from aqueous nitric acid into TBP/Dodecane organic phase.

Part 3: Synthetic Applications (Drugs & Catalysts)[2][3]

For researchers developing NO-donor drugs (e.g., Ru-nitrosyls with pyridine or macrocyclic ligands) or heterogeneous catalysts, the nitrate salt is a precursor , not the final product.

Reactivity in Alcohols (The Reduction Risk)

Attempting to store

-

Outcome: Slow reduction to Ru(II) species or formation of Ru(0) colloids (nanoparticles) if heated or if a strong reductant (e.g.,

) is added. -

Use Case: This reactivity is intentionally exploited to synthesize Ruthenium nanoparticles on supports (e.g., carbon or alumina).

Ligand Exchange in Polar Aprotic Solvents

To synthesize drug candidates (e.g., trans-[RuCl(cyclam)NO]

-

Preferred Solvents: Acetonitrile or dilute HCl.

-

Protocol Note: The nitrate is often first converted to a chloride intermediate (

) using hydrochloric acid before introducing organic ligands, as the chloride is a more versatile starting point for substitution reactions in organic solvents.

Visualization: Synthetic Pathways

Figure 2: Synthetic pathways transforming the nitrate precursor into catalysts or bioactive molecules.

Part 4: Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Nuclear Standard)

Objective: Quantify the distribution coefficient (

-

Preparation:

-

Organic Phase: Mix 30% (v/v) TBP with 70% n-dodecane. Pre-equilibrate with 3M HNO3 to saturate the organic phase with acid.

-

Aqueous Phase: Prepare a

M solution of

-

-

Contacting:

-

Add equal volumes (e.g., 5 mL) of organic and aqueous phases to a centrifuge tube.

-

Vortex vigorously for 15 minutes at 25°C. (Equilibrium is slow due to nitrosyl kinetics).

-

-

Separation:

-

Centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.

-

-

Analysis:

-

Sample both phases. Analyze Ru content using ICP-OES or radiotracer methods (

). -

Calculation:

.

-

Protocol B: Precursor Conversion for Synthesis

Objective: Prepare a reactive solution for ligand exchange from commercial nitrate solution.

-

Evaporation: Transfer the commercial

solution (usually in dilute nitric acid) to a rotary evaporator flask. -

Drying (Caution): Evaporate at low temperature (<50°C) under reduced pressure to a viscous syrup. Do not dry to a hard solid to avoid explosion risks.

-

Solvent Swap:

-

Redissolve the syrup immediately in the target solvent (e.g., Acetonitrile or dilute HCl).

-

Note: If using ethanol, proceed immediately to the reduction step; do not store.

-

Part 5: Safety & Handling (Critical)

1. Oxidizer Hazard: Ruthenium(III) nitrosyl nitrate is a strong oxidizer.

-

Risk: Drying the compound in the presence of organic residues (ethers, ketones) can lead to explosive decomposition.

-

Control: Always maintain the compound in solution or as a hydrated syrup. Never scrape dry solids from glassware used with organics.

2. Skin Corrosivity: The compound and its solutions are corrosive (Skin Corr.[2] 1B).

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

-

First Aid: Immediate irrigation with water for 15 minutes upon contact.[3]

3. Nitrogen Oxide Release: Decomposition releases toxic NOx gases. All evaporations must be performed in a certified chemical fume hood.

References

-

Sigma-Aldrich. Ruthenium(III) nitrosyl nitrate solution Product Specification. Link

-

RSC Advances. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor. (2024). Link

-

Dalton Transactions. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches. (2022). Link

-

Separation Science and Technology. The Solubility of Tributyl Phosphate in Aqueous Solutions (Nuclear Context). Link

-

Fisher Scientific. Safety Data Sheet: Ruthenium(III) nitrosyl nitrate. Link

Sources

Physical properties of Ruthenium(III) nitrosyl nitrate solution

Physicochemical Characterization, Speciation Dynamics, and Application Protocols

Executive Summary

Ruthenium(III) nitrosyl nitrate [Ru(NO)(NO₃)₃] is a critical precursor in the synthesis of ruthenium-based catalysts, thick-film resistors, and emerging radiopharmaceuticals. Unlike simple metal salts, its aqueous behavior is governed by the robust, linearly coordinated nitrosyl (

This guide provides a technical deep-dive into the solution chemistry of Ru(NO)(NO₃)₃, emphasizing the dynamic hydrolysis equilibria that dictate its shelf-life, reactivity, and spectroscopic signature. It is designed for researchers requiring high-fidelity control over ruthenium precursors in drug development and materials science.

Molecular Architecture & Electronic Structure

The defining feature of this complex is the ruthenium-nitrosyl moiety (

-

Bonding Geometry: The

bond angle is essentially linear (~170°–180°), indicative of extensive -

Electronic Configuration: The donation of 3 electrons from NO to Ru formally oxidizes the metal, but electronically, the

notation (Enemark-Feltham formalism) best describes the system. This configuration results in a diamagnetic ground state, making NMR a viable characterization tool, unlike many other Ru(III) species. -

Ligand Lability: While the

ligand is tightly bound, the nitrate (

Physicochemical Metrics

The following data represents the standard properties for commercially available solutions (typically 1.5% – 15% Ru wt/wt in dilute nitric acid).

| Property | Metric | Technical Context |

| Chemical Formula | Exists as hydrated species: | |

| Appearance | Deep Red-Brown Liquid | Color intensity correlates with Ru concentration and hydrolysis state.[1][2] |

| Density | 1.07 – 1.65 g/mL | Highly dependent on |

| Solubility | Miscible (Water, Alcohols) | Hydrolysis occurs instantly in neutral water; stable in dilute |

| Viscosity | Variable | Functions as a Newtonian fluid similar to dilute nitric acid matrices. |

| pH Stability | < 1.0 (Recommended) | Solutions require excess |

| IR Signature | Diagnostic peak for linear |

Solution Chemistry & Speciation Dynamics

The "solution" of ruthenium nitrosyl nitrate is not a static single molecule but a dynamic equilibrium of nitrato- and aqua- complexes. Understanding this speciation is critical for reproducible synthesis.

The Hydrolysis Cascade

Upon dilution in water or reduction of acid strength, the nitrate ligands are sequentially replaced by water (aquation) and eventually hydroxyl groups (hydrolysis).

If the pH rises above ~2.0, deprotonation of the aqua ligands leads to the formation of neutral or anionic hydroxo-species, which eventually polymerize and precipitate as hydrated oxides (

Visualization: Speciation Pathway

The following diagram illustrates the kinetic pathway from the commercial nitrato precursor to the reactive aqua species used in drug conjugation or catalyst preparation.

Figure 1: Hydrolytic evolution of Ruthenium Nitrosyl Nitrate in aqueous media. Stability is maintained only at low pH.

Spectroscopic Characterization Protocols

To validate the quality of the solution before use in sensitive applications (e.g., ALD precursor synthesis or biological assays), the following protocols must be employed.

Protocol A: FTIR Analysis (The "Fingerprint")

Objective: Confirm the integrity of the

-

Window Selection: Use Calcium Fluoride (

) or Zinc Selenide ( -

Background Subtraction: Run a blank spectrum of dilute nitric acid (matching the matrix concentration).

-

Peak Identification:

-

1900 – 1940 cm⁻¹: Strong, sharp band corresponding to linear

stretch. Note: A shift to <1850 cm⁻¹ indicates reduction to bent NO or decomposition. -

1530 cm⁻¹ & 1280 cm⁻¹: Characteristic split peaks of coordinated nitrate (

).[3] -

1380 cm⁻¹: Free nitrate ion (from nitric acid matrix).

-

Protocol B: UV-Vis Spectroscopy

Objective: Assess concentration and oxidation state stability.

-

Dilution: Dilute the aliquot in 1M

(not water) to prevent hydrolysis during measurement. -

Scan Range: 200 nm – 800 nm.

-

Profile:

-

Expect a broad charge-transfer band (MLCT) in the 450–550 nm region (responsible for the red-brown color).

-

Lack of distinct, sharp peaks is normal due to the mixture of hydrolytic species.

-

Warning: Appearance of a black precipitate or turbidity indicates irreversible polymerization.

-

Visualization: Characterization Workflow

Figure 2: Step-wise validation logic for qualifying Ruthenium Nitrosyl Nitrate solutions.

Applications in Drug Development & Catalysis

Medical Applications (NO Donors)

In drug development, Ru-nitrosyl complexes are investigated as Nitric Oxide Donors for photodynamic therapy and vasodilation.

-

Mechanism: The

bond is photolabile. Irradiation (typically UV/Blue light) triggers the release of NO, which is cytotoxic to tumor cells or acts as a signaling molecule. -

Linkage Isomerism: Upon excitation, the linear

can isomerize to the metastable isonitrosyl (

Catalytic Precursor

-

Thick Film Resistors: Used to generate

conductive phases in hybrid microelectronics. -

Heterogeneous Catalysis: The solution is impregnated onto alumina or carbon supports. The high solubility prevents premature "shell" formation, allowing deep pore penetration before calcination.

References

-

BenchChem. (2025). Ruthenium(III) nitrosyl nitrate solution properties and applications.[2][5][6][7][8][9][10] Retrieved from

-

PubChem. (2025).[1][11] Ruthenium(III) nitrosyl nitrate - Compound Summary.[1][2][5][8][9][11] National Library of Medicine. Retrieved from

-

Dalton Transactions. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches. Royal Society of Chemistry. Retrieved from

-

ResearchGate. (2021). Raman spectra of ruthenium (III) nitrosyl nitrate in nitric acid solution. Retrieved from [3]

-

Johnson Matthey. (n.d.). Ruthenium nitrosyl nitrate solution Product Data. Retrieved from

Sources

- 1. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 34513-98-9: Ruthenium nitrosyl nitrate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ruthenium(III) nitrosyl nitrate, solution Ru 1.5% w/v | 34513-98-9 | www.ottokemi.com [ottokemi.com]

- 7. alfachemic.com [alfachemic.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. Ruthenium(III) nitrosyl nitrate | N4O10Ru-4 | CID 75366843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safe Utilization of Ruthenium(III) Nitrosyl Nitrate in Pharmaceutical Synthesis

Executive Summary

Ruthenium(III) nitrosyl nitrate [Ru(NO)(NO₃)₃] is a critical inorganic precursor used in the synthesis of nitric oxide (NO) donating metallodrugs. While invaluable for developing vasodilation and anticancer therapeutics, its commercial form—typically a solution in dilute nitric acid—presents a unique triad of hazards: corrosivity (acidic matrix), oxidative potential (nitrate anions), and heavy metal toxicity .

This guide provides a self-validating framework for the safe handling, storage, and reaction of this compound, moving beyond generic safety data to address the specific risks associated with transition metal nitrosyl chemistry.

Physicochemical Profile

| Property | Specification |

| Chemical Name | Ruthenium(III) nitrosyl nitrate |

| Common Form | Solution in dilute Nitric Acid (HNO₃) |

| CAS Number | 34513-98-9 |

| Formula | Ru(NO)(NO₃)₃ (often written as Ru(NO)(NO₃)₃[1][2] · xHNO₃) |

| Appearance | Deep red-brown to orange liquid |

| Density | ~1.07 g/mL (solution dependent) |

| Solubility | Miscible with water; soluble in polar solvents (Caution required) |

| Stability | Photolabile (NO release); Hygroscopic |

| GHS Classification | Oxidizing Liquid (Cat 2), Skin Corr. (1B), Eye Dam. (1) |

Mechanism of Action: The "Why" in Drug Development

To handle this compound safely, one must understand its intended function. In medicinal chemistry, Ru-NO complexes are designed as "caged" nitric oxide donors. The safety profile is directly linked to the stability of the Ru-NO bond.

NO Release Pathways

The therapeutic potential relies on the controlled release of NO, which can be triggered by two primary mechanisms. Unintentional triggering of these mechanisms constitutes a safety hazard.

-

Photolysis: Irradiation (UV-Vis) excites the Metal-to-Ligand Charge Transfer (MLCT) band, weakening the Ru-NO bond and releasing toxic NO gas.

-

Reduction: Biological reduction (e.g., by glutathione) converts the electrophilic Ru-NO⁺ moiety to a labile species, releasing NO.

Implication for Handling: All procedures must be performed under controlled lighting (amber glassware) to prevent premature NO evolution and degradation of the precursor.

Hazard Assessment & Control Strategy

The Nitric Acid Matrix (Corrosivity & Incompatibility)

Commercial Ru(NO)(NO₃)₃ is dissolved in nitric acid to prevent hydrolysis.

-

Risk: Direct addition of organic solvents (acetone, ethanol) to the commercial solution can form unstable organic nitrates or fulminates, leading to energetic excursions (explosions) .

-

Control: Neutralization or solvent exchange must occur before introducing oxidizable organic ligands.

The Nitrate Anion (Oxidizer)[3]

-

Risk: Upon drying, the residual nitrate salts are potent oxidizers. Contact with reducing agents (metal powders, hydrides) or combustibles (paper, wood) poses a severe fire hazard.

-

Control: Never allow the solution to dry completely on organic surfaces (e.g., paper towels). Use inert absorbents (vermiculite) for spills.

Ruthenium & NO Toxicity

-

Risk: Ru is a heavy metal with potential nephrotoxicity. Free NO gas is a vasodilator and respiratory irritant.

-

Control: All handling must occur within a certified fume hood.

Experimental Protocol: Safe Synthesis Workflow

Objective: Synthesis of a Polypyridyl Ru-NO Drug Candidate from Acidic Precursor.

Phase 1: Preparation & Aliquoting

-

PPE: Butyl rubber gloves (nitric acid resistance), splash goggles, lab coat.

-

Environment: Fume hood with sash at recommended height. Avoid bright ambient light.

-

Action: Transfer the required volume of Ru(NO)(NO₃)₃ solution into a round-bottom flask.

-

Self-Validation: Check the color. If the solution has turned green or blue, the NO ligand may have been compromised (oxidation/loss), and the reagent should be discarded.

-

Phase 2: Solvent Exchange (Critical Safety Step)

Do not add organic ligands directly to the acidic nitrate solution.

-

Evaporation: Gently remove the nitric acid/water matrix under reduced pressure (Rotary Evaporator) at < 40°C .

-

Caution: Do not heat to dryness if organic residues are present in the trap.

-

-

Re-dissolution: Redissolve the resulting varying residue immediately in a minimal amount of water or 0.1 M HCl to maintain the Ru-NO moiety stability without the high oxidative potential of concentrated HNO₃.

Phase 3: Ligand Coordination

-

Reaction: Add the organic ligand (e.g., Bipyridine) dissolved in a compatible solvent (e.g., Ethanol/Water mixture) slowly to the aqueous Ru solution.

-

Reflux: Heat the mixture to reflux.

-

Safety Check: Ensure the condenser is effective. NO gas may evolve if the complex degrades; ensure the system vents into the fume hood.

-

Visualization of Safety Logic

Diagram 1: Handling Decision Matrix

This flowchart guides the researcher through the critical decision points when handling the commercial nitrate solution to prevent explosion and exposure.

Caption: Decision matrix for preventing energetic incompatibility between nitric acid matrix and organic ligands.

Diagram 2: NO Release Mechanism (Therapeutic & Hazard)

Understanding how the Ru-NO bond breaks is essential for both drug design and storage safety.

Caption: Dual pathways for Nitric Oxide release: Photolysis (storage risk) and Reduction (therapeutic mechanism).

Storage, Stability, and Waste Management[4]

Storage Protocols

-

Container: Store only in original acid-resistant containers or glass. Do not use metal containers (corrosion risk).[3]

-

Environment: Cool, dry, well-ventilated area.

-

Light Protection: Wrap containers in aluminum foil or use amber glass to prevent photolytic degradation of the nitrosyl bond [1].

Emergency Procedures

-

Skin Contact: Immediate irrigation with water for 15 minutes.[4] The nitric acid component causes rapid tissue damage.

-

Spills:

-

Evacuate the immediate area.

-

Do NOT use paper towels or sawdust (fire hazard with nitrates).

-

Use an inert absorbent (vermiculite, dry sand).

-

Neutralize with sodium carbonate or lime slowly to avoid vigorous foaming.

-

Waste Disposal[4][6][7]

-

Segregation: Isolate from organic waste streams.

-

Neutralization: Dilute significantly with water, then neutralize to pH 7 with dilute NaOH or Sodium Carbonate.

-

Disposal: Label as "Heavy Metal Waste (Ruthenium) + Oxidizer". Do not mix with flammable solvents in the waste container [2].

References

-

Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Current Opinion in Chemical Biology.

-

Fisher Scientific. (2021). Safety Data Sheet: Ruthenium(III) nitrosyl nitrate solution.

-

Tfouni, E., et al. (2012). Biological activity of ruthenium nitrosyl complexes. Nitric Oxide.[5]

-

Sigma-Aldrich. (n.d.). Ruthenium(III) nitrosyl nitrate solution product information.

Sources

- 1. 34513-98-9 CAS MSDS (Ruthenium nitrosyl nitrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Nitrosyl linkage photoisomerization in heteroleptic fluoride ruthenium complexes derived from labile nitrate precursors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. support.al.umces.edu [support.al.umces.edu]

- 4. echemi.com [echemi.com]

- 5. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ruthenium(III) Nitrosyl Nitrate

Foreword: The Critical Role of Purity in Ruthenium Chemistry

Ruthenium(III) nitrosyl nitrate, Ru(NO)(NO₃)₃, is a compound of significant interest, primarily as a precursor for the synthesis of advanced catalytic materials.[1][2][3][4] Its utility in creating highly efficient ruthenium-based catalysts, for applications such as the hydrogenation of carbon dioxide to methanol, hinges on the stringent purity of this starting material.[1] The presence of even trace amounts of impurities, such as halides or other metals, can poison the catalyst, rendering it ineffective.[1][2][3]

This guide provides a comprehensive framework for the purity analysis of newly synthesized Ruthenium(III) nitrosyl nitrate. It is designed for researchers, quality control scientists, and drug development professionals who require a robust, self-validating system for quality assessment. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices, ensuring a deep understanding of the "why" behind the "how."

Understanding the Synthetic Landscape and Potential Impurities

A thorough purity analysis begins with an understanding of the synthesis route, as this dictates the likely impurities. Ruthenium(III) nitrosyl nitrate is typically synthesized via one of several methods, each with its own impurity profile.

One common pathway involves the reaction of a ruthenium(III) salt, such as ruthenium trichloride (RuCl₃), with a nitrite source like sodium nitrite (NaNO₂) in the presence of nitric acid (HNO₃).[1] Another approach starts with the oxidation of ruthenium metal to ruthenium tetroxide (RuO₄), which is then reacted with nitrogen oxides in nitric acid.[2][3][5]

The choice of synthesis route directly informs our analytical strategy. For instance, a synthesis starting from RuCl₃ necessitates a rigorous screening for residual chloride ions, a known catalyst poison. The use of sodium nitrite introduces the possibility of sodium contamination.

Table 1: Potential Impurities in Synthesized Ruthenium(III) Nitrosyl Nitrate

| Potential Impurity | Source | Rationale for Concern | Recommended Analytical Technique(s) |

| Unreacted Starting Materials | Incomplete reaction | Affects stoichiometry and catalytic performance. | FTIR, HPLC |

| (e.g., Ruthenium(III) nitrate, Sodium Nitrite) | |||

| Chloride Ions (Cl⁻) | Use of RuCl₃ as a starting material | Catalyst poison. | Ion Chromatography, Potentiometric Titration |

| Other Metal Ions | Impure ruthenium starting material, reaction vessel leaching | Can interfere with catalytic activity.[2][3] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

| Sodium Ions (Na⁺) | Use of NaNO₂ in synthesis | May affect the material's physical properties. | ICP-MS, Ion Chromatography |

| Water | Solvent, atmospheric moisture | Can affect stability and reactivity. | Thermogravimetric Analysis (TGA), Karl Fischer Titration |

| Other Ruthenium Species | Side reactions, incomplete conversion | Different oxidation states or ligand coordination can alter reactivity. | UV-Vis Spectroscopy, HPLC |

| (e.g., Ruthenium oxides, nitro complexes) |

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of purity. Therefore, a multi-pronged, orthogonal approach is essential for a comprehensive assessment. The following sections detail the core analytical techniques, their underlying principles, and step-by-step protocols for the analysis of Ruthenium(III) nitrosyl nitrate.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide a molecular "fingerprint" by probing the vibrational modes of a molecule. For Ruthenium(III) nitrosyl nitrate, these techniques are invaluable for confirming the presence of the key functional groups: the nitrosyl (NO) and nitrate (NO₃⁻) ligands.

The N-O stretching vibration (ν(NO)) in metal nitrosyl complexes is particularly diagnostic. A strong absorption band around 1924-1930 cm⁻¹ is a key indicator of the linear Ru-N-O coordination characteristic of the {RuNO}⁶ moiety.[2][6][7] The nitrate ligands exhibit strong absorptions corresponding to their asymmetric stretching modes, typically observed around 1530 cm⁻¹ .[7]

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the synthesized Ruthenium(III) nitrosyl nitrate with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Set the spectrometer to collect data in the mid-IR range (4000-400 cm⁻¹).

-

A resolution of 4 cm⁻¹ is typically sufficient.

-

Co-add at least 32 scans to obtain a good signal-to-noise ratio.

-

-

Data Acquisition and Analysis:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum.

-

Ratio the sample spectrum against the background to obtain the absorbance spectrum.

-

Identify the characteristic peaks for the nitrosyl and nitrate ligands and compare their positions and relative intensities to a reference spectrum or literature values.[2][7]

-

Elemental Analysis: Confirming Stoichiometric Purity

Elemental analysis provides the empirical formula of a compound by determining the weight percentage of its constituent elements (C, H, N, S, and in this case, Ru). This technique is fundamental for confirming that the synthesized compound has the correct stoichiometric composition. For Ru(NO)(NO₃)₃, the theoretical elemental composition is a critical benchmark for purity.

-

Sample Preparation:

-

Accurately weigh approximately 2-3 mg of the dried sample into a tin or silver capsule.

-

-

Instrument Setup:

-

Use a calibrated elemental analyzer.

-

The instrument will combust the sample at high temperatures in a stream of oxygen.

-

-

Data Acquisition and Analysis:

-

The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

-

The ruthenium content can be determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) after acid digestion of the sample.

-

Compare the experimentally determined weight percentages of Ru, N, and O to the theoretical values for Ru(NO)(NO₃)₃.

-

Thermal Analysis: Assessing Stability and Volatile Impurities

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of the synthesized compound and quantifying volatile impurities like water.[8][9][10][11] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

For Ruthenium(III) nitrosyl nitrate, a TGA scan will reveal the decomposition temperature and any mass loss associated with the release of water or other volatile components. The DSC scan will indicate the energetics of these processes (endothermic or exothermic).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Place the pan in the TGA/DSC instrument.

-